2,4-Dichloro-5-(chlorosulphonyl)benzoic acid
Overview
Description
2,4-Dichloro-5-(chlorosulphonyl)benzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insights into the synthesis, structure, and properties of similar chlorinated benzoic acids and their derivatives. These compounds are often of interest due to their potential applications in pharmaceuticals, as intermediates in chemical synthesis, or for their antibacterial properties .
Synthesis Analysis
The synthesis of chlorinated benzoic acids can involve various starting materials and reagents. For instance, 3,5-dichloro benzoic acid was synthesized using o-amino benzoic acid, chlorine, and diazotization, with the reaction conditions such as raw material ratios and reaction temperature being critical for yield optimization . Similarly, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid involved a multi-step process starting from dimethyl terephthalate, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods could potentially be adapted for the synthesis of 2,4-dichloro-5-(chlorosulphonyl)benzoic acid by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acids is characterized by the presence of chlorine substituents on the benzene ring, which can influence the overall geometry and intermolecular interactions of the compound. For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid shows that the carboxylic acid group lies in the plane of the attached benzene ring, and the molecules form hydrogen-bonded cyclic dimers . These structural features are important for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Chlorinated benzoic acids can undergo various chemical reactions, including sulphonylation, which is relevant to the compound of interest. Aromatic sulphonation studies have shown that chlorosulphuric acid can react with aromatic compounds to form arenesulphonic acids, which are the initial products, and arenesulphonyl chlorides as secondary products . This information suggests that sulphonylation reactions could be a key step in the synthesis of 2,4-dichloro-5-(chlorosulphonyl)benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acids are influenced by their molecular structure. The presence of chlorine and sulphonyl groups can affect the compound's solubility, melting point, and reactivity. For example, the polymorphism of 2-((2,6-dichlorophenyl)amino)benzoic acid was studied to investigate the effect of substituent exchange on the physical properties . Additionally, the antibacterial activity of chlorosulphonyl-containing compounds, such as 3-alkyl-5-chlorosulphonyl-1,2-benzisoxazoles, indicates that the sulphonyl group can impart biological activity . These properties are crucial for the potential applications of 2,4-dichloro-5-(chlorosulphonyl)benzoic acid in various fields.
Scientific Research Applications
Plant Growth Regulation
2,4-Dichloro-5-(chlorosulphonyl)benzoic acid has been studied in the context of plant growth regulation. Research has shown that chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 2,4-dichloro-5-(chlorosulphonyl)benzoic acid, exhibit significant activity in promoting plant growth. These substances have been investigated using various plant tests, such as the wheat cylinder, pea segment, and pea curvature tests, highlighting their potential in agricultural applications (Pybus, Smith, Wain, & Wightman, 1959).
Analytical Chemistry and Uranium Detection
In analytical chemistry, derivatives of 2,4-dichloro-5-(chlorosulphonyl)benzoic acid, such as 2-chloro and 2,4-dichloro compounds, have been used in spectrophotometric procedures for the determination of uranium(VI). These compounds have demonstrated higher effective molar absorptivities compared to benzoic acid, making them valuable in the field of nuclear chemistry and environmental monitoring (Apak, Baykut, & Aydin, 1989).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-5-chlorosulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUNAIYDVXJQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190841 | |
Record name | 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | |
CAS RN |
3740-18-9 | |
Record name | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3740-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5-(chlorosulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L32EB53ZN9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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